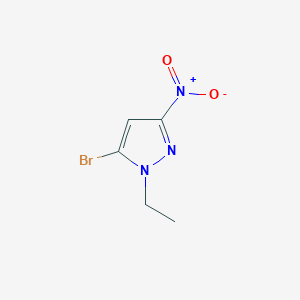
5-Bromo-1-ethyl-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-3-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole typically involves the reaction of ethyl hydrazine with 3-bromo-1-nitropropane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 5-Amino-1-ethyl-3-nitro-1H-pyrazole.
Substitution: 5-Substituted-1-ethyl-3-nitro-1H-pyrazole derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-Bromo-1-ethyl-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-3-nitro-1H-pyrazole
- 5-Chloro-1-ethyl-3-nitro-1H-pyrazole
- 5-Bromo-1-ethyl-3-amino-1H-pyrazole
Uniqueness
5-Bromo-1-ethyl-3-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Bromo-1-ethyl-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. For instance, studies have demonstrated its activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models showed significant reduction in inflammation, suggesting potential as an anti-inflammatory agent .
3. Anticancer Potential
Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines, with IC50 values in the micromolar range. The mechanisms are believed to involve apoptosis induction and cell cycle arrest.
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Interaction : Its structural features allow it to bind effectively to receptors related to pain and inflammation, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole | Moderate antimicrobial activity | Lacks nitro group; different reactivity |
| Ethyl 4-bromo-1-methyl-1H-pyrazole | Low anti-inflammatory activity | Different substitution pattern |
| Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole | Weak anticancer effects | Contains methyl instead of ethyl |
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated significant antimicrobial activity. The compound was tested against Bacillus subtilis, E. coli, and Proteus vulgaris, achieving inhibition rates comparable to established antibiotics at concentrations as low as 40 µg/mL .
Case Study 2: Anti-inflammatory Assessment
In another study assessing anti-inflammatory properties, the compound was administered in a mouse model of inflammation. Results indicated a reduction in paw edema by approximately 50% compared to control groups, showcasing its potential as an effective anti-inflammatory agent .
Properties
Molecular Formula |
C5H6BrN3O2 |
|---|---|
Molecular Weight |
220.02 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-nitropyrazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3 |
InChI Key |
BEMJDLLXUBZVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















